molecular formula C13H11BrN2O2 B270560 N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide

N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide

Cat. No. B270560
M. Wt: 307.14 g/mol
InChI Key: YLXLTRQQADUWTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide, also known as BPHB, is a chemical compound that has been studied extensively for its potential applications in scientific research. BPHB is a derivative of 2-hydroxy-3-methylbenzamide, which has been shown to have anti-inflammatory and analgesic properties. In

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways in cancer cells and the modulation of oxidative stress and inflammation in the brain. N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been shown to inhibit the activity of enzymes such as AKT and ERK, which are involved in cell proliferation and survival. N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit the activity of enzymes involved in cell survival. In the brain, N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been shown to reduce oxidative stress and inflammation, protect neurons from damage, and improve cognitive function in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has several advantages for lab experiments, including its high purity, stability, and solubility in common solvents. However, N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has some limitations, including its relatively high cost and limited availability compared to other chemical compounds.

Future Directions

There are several future directions for research on N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide. One area of research is the development of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide analogs with improved properties, such as increased potency or selectivity for specific signaling pathways. Another area of research is the investigation of the potential applications of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide in other disease areas, such as cardiovascular disease or metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide and its effects on various signaling pathways in cancer cells and the brain.

Synthesis Methods

The synthesis of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide involves the reaction of 5-bromopyridin-2-amine with 2-hydroxy-3-methylbenzoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide as a white solid with a melting point of 193-195°C. The purity of N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide can be confirmed using techniques such as NMR spectroscopy and high-performance liquid chromatography.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been studied for its potential applications in scientific research, particularly in the fields of cancer and neurodegenerative diseases. In cancer research, N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disease research, N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide has been shown to have neuroprotective properties, protecting neurons from oxidative stress and reducing inflammation in the brain.

properties

Product Name

N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-2-hydroxy-3-methylbenzamide

InChI

InChI=1S/C13H11BrN2O2/c1-8-3-2-4-10(12(8)17)13(18)16-11-6-5-9(14)7-15-11/h2-7,17H,1H3,(H,15,16,18)

InChI Key

YLXLTRQQADUWTE-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1O)C(=O)NC2=NC=C(C=C2)Br

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=NC=C(C=C2)Br)O

Origin of Product

United States

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